molecular formula C14H15N3O3 B2382690 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1020051-65-3

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2382690
CAS No.: 1020051-65-3
M. Wt: 273.292
InChI Key: FNBPONOEQAURAB-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety and a pyrazole ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the process. Additionally, the use of catalytic systems and green chemistry principles can further enhance the sustainability of the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and appropriate catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different chemical and physical properties .

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an enzyme inhibitor and a pharmacological agent. It has been studied for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dihydrobenzo[b][1,4]dioxin and pyrazole, such as:

Uniqueness

What sets N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-7-11(16-17(9)2)14(18)15-10-3-4-12-13(8-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBPONOEQAURAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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